The table below summarizes the core identification and physical property data for Boc-Asp(OFm)-OH:
| Property | Value |
|---|---|
| CAS Number | 117014-32-1 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] [4] |
| Molecular Weight | 411.5 g/mol [1] [2] [4] |
| Purity | ≥ 99% (HPLC) [2] |
| Appearance | White to off-white powder [2] [3] |
| Optical Rotation | [α]D²⁰ = 26 ± 2° (C=1 in Methanol) [2] |
| Melting Point | 146-148 °C [3] |
| Storage | 0 - 8 °C [2] |
Boc-Asp(OFm)-OH is a specialized reagent with several critical applications in scientific research, including [2]:
The following diagram outlines a generalized experimental workflow for using Boc-Asp(OFm)-OH in solid-phase peptide synthesis, illustrating the cyclic nature of the process and the different deprotection pathways for the Boc and OFm groups.
The search results I obtained are primarily from commercial chemical suppliers and catalog entries. These sources are reliable for identifying the compound and its basic physicochemical properties, but they do not contain the detailed experimental protocols or in-depth scientific whitepapers you requested.
The table below summarizes the core physicochemical and handling data for Boc-Asp(Ofm)-OH (CAS 117014-32-1).
| Property | Specification |
|---|---|
| CAS Number | 117014-32-1 [1] [2] [3] |
| Molecular Formula | C23H25NO6 [1] [2] [3] |
| Molecular Weight | 411.5 g/mol [1] [2] [3] |
| Appearance | White to off-white powder [3] |
| Purity | ≥99% (HPLC) [3] |
| Optical Rotation | [α]D20 = +26° ± 2° (c=1 in MeOH) [3] |
| Storage | Store desiccated at 0-8°C [2] [3] |
| Solubility | Soluble in DMSO, DCM, chloroform, ethyl acetate, acetone [2] |
Boc-Asp(Ofm)-OH is designed for the orthogonal protection of the aspartic acid side chain during peptide synthesis [1] [2]. The Ofm (9-fluorenylmethyl) group protects the beta-carboxylic acid side chain and is stable under the acidic conditions used to remove the Boc group from the alpha-amino group during the synthesis cycle. However, it can be removed with mild base (like piperidine) without affecting the Boc group, allowing for selective side-chain deprotection and modification [1] [2].
This orthogonal protection strategy is critical for synthesizing complex peptides, as illustrated in the following workflow for creating cyclic pseudopeptides:
Schematic workflow for synthesizing cyclic pseudopeptides using Boc-Asp(Ofm)-OH [2].
This building block is instrumental in advanced research, enabling the creation of peptides with specific structures and properties.
For reliable experimental results, proper handling and formulation are critical.
The use of Boc-Asp(Ofm)-OH extends beyond basic peptide assembly into cutting-edge therapeutic and material science applications.
The core technical specifications for Boc-Asp-Ofm (CAS 117014-32-1) from the search results are summarized in the table below.
| Property | Specification |
|---|---|
| CAS Number | 117014-32-1 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] [3] |
| Molecular Weight | 411.45 g/mol [2] [3] |
| Appearance | White to off-white powder [2] [3] |
| Purity | 98% min [3] |
| Melting Point | 146-148 °C [2] |
| Boiling Point | 620.8±55.0 °C (Predicted) [2] |
| Density | 1.251±0.06 g/cm³ (Predicted) [2] |
| pKa | 3.56±0.23 (Predicted) [2] |
The following table details the available information on the solubility and storage conditions for this compound. Please note that specific data on solubility in aqueous buffers is not available.
| Category | Details |
|---|---|
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [2] |
| Storage Condition | Sealed in dry; recommendations vary between Room Temperature [2], 2-8°C [3], and -20°C [1]. A sealed container in a cool, dry place (like a refrigerator or freezer) is generally advised. |
For researchers using this compound in synthesis, the following workflow outlines the key steps for handling and preparing the compound based on standard laboratory practices for similar protected amino acids. This diagram integrates the gathered information on storage and solubility.
Boc-Asp(Ofm)-OH is a protected aspartic acid derivative used in peptide synthesis. Its key feature is the orthogonal protection of the two carboxylic acid groups, allowing for selective deprotection.
The table below summarizes its core chemical and physical properties:
| Property | Description |
|---|---|
| CAS Number | 117014-32-1 [1] [2] |
| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] |
| Molecular Weight | 411.4-411.5 g/mol [1] [2] |
| Appearance | Off-white to white powder [2] |
| Purity | 98% min [2] |
| Storage | 2-8°C, away from light [2] |
The compound's structure features two distinct protecting groups, each removable under different conditions, which is crucial for its application:
This orthogonality means that the Boc group can be removed with mild acid without affecting the OFm ester, and conversely, the OFm ester can be removed with a base like piperidine without disturbing the Boc group [3]. This allows for precise sequential deprotection and chain elongation.
The following diagram illustrates the deprotection workflow and the orthogonal relationship between the two protecting groups:
The primary application of Boc-Asp(Ofm)-OH is in Boc-based SPPS strategies. In this approach, the peptide chain is anchored to the resin, and the Boc group is used for temporary N-α-amine protection, while the OFm group serves as a permanent protection for the aspartic acid side chain during chain assembly [3].
The key advantage of the OFm group is its stability under the acidic conditions (e.g., with Trifluoroacetic acid - TFA) used to remove the Boc group. This stability prevents unwanted side reactions of the aspartic acid side chain during the repeated deprotection cycles throughout the synthesis [3]. After the full peptide sequence is assembled, the OFm group can be selectively removed using a base to free the side-chain carboxyl group for further manipulation.
While detailed protocols for Boc-Asp(Ofm)-OH were not found in the search results, the following points are critical for its successful application based on general Boc-SPPS principles:
The diagram below outlines a generic Boc-SPPS cycle, indicating where a side-chain protected amino acid like Boc-Asp(Ofm)-OH would be incorporated.
Key Steps:
The available search results confirm the existence and basic properties of Boc-Asp(Ofm)-OH but are insufficient for creating detailed application notes. Critical information missing includes:
To obtain the detailed protocols required for laboratory work, I suggest you:
Boc-Asp-Ofm, or (2S)-2-{[(tert-Butoxycarbonyl]amino}-4-(9H-fluoren-9-ylmethoxy)-4-oxobutanoic acid, is a protected aspartic acid derivative that is critical for side-chain anchoring in solid-phase peptide synthesis (SPPS), especially for head-to-tail cyclization [1] [2].
The table below summarizes the key properties of this compound for researchers:
| Property | Specification |
|---|---|
| CAS Number | 117014-32-1 (L-isomer); 123417-19-6 (D-isomer) [2] [3] |
| Molecular Formula | C₂₃H₂₅NO₆ [2] [3] |
| Molecular Weight | 411.45 g/mol [2] [3] |
| Appearance | White to off-white powder [3] [4] |
| Purity | ≥98% (HPLC) [3] [4] |
| Storage | Store at 0 - 8°C [3] [4] |
| Critical Advantage | Enables side-chain anchoring with minimal epimerization when used as cesium salt [1] |
The following protocol is adapted from a comparative study on the synthesis of cyclic peptide analogs [1].
1. Resin Esterification with this compound via Cesium Salt
2. Peptide Chain Elongation
3. Cleavage from Resin and Cyclization
The following diagram illustrates the logical workflow for using this compound in cyclic peptide synthesis.
This compound is a protected derivative of L-aspartic acid, commonly used in peptide synthesis. Its key chemical identifiers and properties are summarized below.
Table 1: Molecular Identity of this compound
| Property | Description |
|---|---|
| IUPAC Name | (2S)-4-(9H-Fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [2] |
| CAS Number | 117014-32-1 (primary); 129046-87-3 is also referenced [3] [1] [2] |
| Molecular Formula | C₂₃H₂₅NO₆ [3] [1] [2] |
| Molecular Weight | 411.45 g/mol [3] [2] |
| Other Identifiers | MDL Number: MFCD00076916 [1]; ChemSpider ID: 143840 [1] |
Table 2: Physicochemical Properties & Safety
| Property / Aspect | Value / Description |
|---|---|
| Melting Point | 138-142 °C [3] |
| Boating Point | 617.4 ± 55.0 °C (Predicted) [3] |
| Density | 1.251 [3] |
| pKa | 4.01 ± 0.19 (Predicted) [3] |
| Storage | 2-8°C [3] |
| GH&S Statement | Signal Word: Warning Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [3] |
While specific protocols were not located, this compound is designed for use in Solid-Phase Peptide Synthesis (SPPS) using the Boc (tert-butyloxycarbonyl) strategy. The OFm (9-fluorenylmethyl) group specifically protects the side-chain beta-carboxyl of aspartic acid, preventing side reactions like aspartimide formation during the synthesis of challenging sequences [3] [1] [2].
The following diagram outlines the conceptual role of this compound in a peptide assembly cycle, highlighting the critical acid-modulation steps.
Given the lack of specific protocols in the search results, the following guidance is provided based on standard peptide synthesis practices.
General Handling and Stock Solution Preparation
Key Steps in a Hypothetical Synthesis Protocol
The tert-butoxycarbonyl (Boc) protecting group strategy represents a fundamental approach in solid-phase peptide synthesis (SPPS), particularly for complex peptide sequences and those requiring specialized modifications. Within this framework, This compound (Boc-L-aspartic acid β-9-fluorenylmethyl ester) serves as a crucial building block with the unique property of orthogonal side-chain protection. The Ofm (9-fluorenylmethyl) group provides robust protection for the aspartic acid side chain during iterative synthesis while being readily removable under basic conditions without affecting the Boc group, which requires strong acid for deprotection [1] [2]. This orthogonal protection scheme is especially valuable when synthesizing peptides containing aspartic acid residues that might otherwise undergo side reactions during chain assembly or final deprotection.
The selection of appropriate coupling reagents is critical for efficient amide bond formation in peptide synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIC (Diisopropylcarbodiimide) represent two distinct classes of coupling agents with complementary characteristics. HBTU belongs to the uranium/aminium salt family and functions by generating highly reactive HOBt (1-hydroxybenzotriazole) esters in situ, resulting in rapid coupling with minimal racemization [3] [4]. DIC, a carbodiimide-type coupling reagent, activates carboxylic acids through the formation of O-acylisourea intermediates but requires the addition of HOBt as a supplementary reagent to suppress racemization and prevent side reactions [5] [4]. Understanding the relative merits, optimal application conditions, and limitations of these coupling systems for this compound is essential for researchers aiming to achieve high coupling efficiency while maintaining stereochemical integrity in their peptide products.
The following table comprehensively lists all essential chemicals and reagents needed for successful this compound coupling using either HBTU or DIC protocols:
Table 1: Essential Chemicals and Reagents for this compound Coupling
| Chemical/Reagent | Specification/Purity | Storage Conditions | Handling Precautions |
|---|---|---|---|
| This compound | ≥98%; CAS 117014-32-1 [1] | -20°C, desiccator | Moisture-sensitive |
| HBTU | ≥99%; peptide synthesis grade [3] | Room temperature, desiccator | Irritant; moderate skin sensitizer [3] |
| DIC | ≥99%; freshly distilled | Room temperature, under inert gas | Moisture-sensitive; irritant |
| HOBt | ≥99%; anhydrous | Room temperature, desiccator | Potential explosiveness when heated |
| Diisopropylethylamine (DIPEA) | ≥99.5%; peptide grade | Room temperature, under inert gas | Corrosive; moisture-sensitive |
| Dichloromethane (DCM) | Anhydrous, amine-free | Room temperature | Harmful vapor; use in well-ventilated area |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide grade | Room temperature, over molecular sieves | Toxic to reproduction |
| Resin | Appropriate substitution level | 4°C, desiccator | Handle with care to avoid mechanical damage |
Proper instrumentation is critical for monitoring coupling efficiency and ensuring reproducible results. The following equipment should be readily available:
HBTU functions through a sophisticated activation mechanism that generates highly reactive intermediates while minimizing racemization. The process begins with the carboxylate anion of this compound attacking the imide carbonyl carbon of HBTU, leading to displacement of the anionic benzotriazole N-oxide. This intermediate then undergoes intramolecular rearrangement, displacing the tetramethyl urea byproduct and forming the activated HOBt ester [3]. This active ester exhibits optimal reactivity toward nucleophilic attack by the amino component while significantly reducing the risk of racemization that can occur with more reactive intermediates. The mechanism explains HBTU's effectiveness as a mild activating agent that maintains stereochemical integrity during coupling, a critical consideration when working with protected amino acid derivatives like this compound [3].
The following workflow illustrates the complete HBTU-mediated coupling process for this compound:
The standard HBTU coupling protocol for this compound follows these specific steps:
Resin Preparation: Begin with N-terminal deprotected peptide-resin (0.1 mmol scale) that has been thoroughly washed with DMF (3×5 mL) and DCM (3×5 mL). Ensure the resin is well-solvated before coupling initiation.
Activation Solution Preparation: Dissolve 2.0 equivalents of this compound (411.45 g/mol) in anhydrous DMF (5 mL per gram of resin) in a separate vessel. To this solution, add 2.0 equivalents of HBTU (379.25 g/mol) followed by 4.0 equivalents of DIPEA relative to resin substitution [5]. Allow the activation to proceed for 1-2 minutes with gentle stirring to ensure complete formation of the active ester.
Coupling Reaction: Transfer the activation solution to the prepared resin. Mix continuously under an inert atmosphere (argon or nitrogen) for 10-60 minutes at room temperature. The reaction progress should be monitored using the Kaiser (ninhydrin) test to detect free amines [5].
Completion and Washing: Once the Kaiser test is negative (indicating complete coupling), drain the coupling solution and wash the resin sequentially with DMF (3×5 mL), DCM (3×5 mL), and either methanol or DCM (3×5 mL) to remove any residual reagents and byproducts [5].
For particularly challenging sequences or sterically hindered amino groups, extending the coupling time to 90 minutes or using a slight excess of this compound (2.2 equivalents) may improve coupling efficiency. Additionally, including 1.0 equivalent of HOBt (0.5 M solution in DMF) can provide extra protection against racemization in sensitive applications [5].
The DIC/HOBt coupling system operates through a sequential activation process that generates stable, minimally racemizing intermediates. DIC first reacts with the carboxylic acid group of this compound to form an O-acylisourea intermediate, which is highly reactive but prone to racemization [6] [4]. This intermediate is rapidly captured by HOBt to form a more stable HOBt-active ester, which preserves the chiral integrity of the amino acid while remaining sufficiently reactive toward nucleophilic attack by the resin-bound amine [6]. The HOBt ester serves as a crucial reservoir of activated species that effectively couples with the amine component while minimizing the formation of undesired side products. This two-step activation mechanism explains why the DIC/HOBt system produces significantly less racemization compared to DIC alone and remains a popular choice for coupling protected amino acids in both solid-phase and solution-phase peptide synthesis [4].
The following workflow illustrates the complete DIC/HOBt-mediated coupling process for this compound:
The standard DIC/HOBt coupling protocol for this compound involves these precise steps:
Amino Acid and Additive Preparation: Dissolve 5.0 equivalents of this compound in anhydrous DMF (approximately 1 mL per gram of resin). In a separate container, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution [5].
Reaction Mixture Assembly: Combine the this compound solution and HOBt solution with the resin suspension in DCM (10 mL per gram of resin). Ensure thorough mixing to create a homogeneous reaction environment.
Coupling Initiation: Add 5.5 equivalents of DIC to the reaction mixture. Immediately begin shaking or stirring the reaction vessel at room temperature under an inert gas atmosphere to prevent moisture ingress and oxidation [5].
Reaction Monitoring: Monitor the coupling reaction progress using the ninhydrin test at regular intervals. Typically, coupling is complete within 1-4 hours, as indicated by a negative ninhydrin test. If the test remains positive after 4 hours, drain the coupling solution and repeat the coupling procedure to ensure complete reaction [5].
Post-Coupling Processing: Once coupling is complete, filter the resin and wash sequentially with DMF (3 times), DCM (3 times), and then either methanol or DCM (3 times) to remove all traces of reagents, additives, and byproducts [5].
For optimal results with this compound using the DIC/HOBt system, it is recommended to use freshly distilled DIC to prevent the accumulation of urea impurities that could potentially slow the coupling rate. The slightly higher equivalents of HOBt and DIC relative to the amino acid (5.5 eq vs. 5.0 eq) ensure complete activation and minimize the risk of incomplete coupling, particularly important for the sterically demanding Ofm-protected aspartic acid derivative.
Table 2: Comprehensive Comparison of HBTU and DIC/HOBt for this compound Coupling
| Parameter | HBTU Protocol | DIC/HOBt Protocol |
|---|---|---|
| Typical Coupling Time | 10-60 minutes [5] | 1-4 hours [5] |
| Equivalent Ratio | 2.0:2.0:4.0 (AA:HBTU:Base) [5] | 5.0:5.5:5.5 (AA:HOBt:DIC) [5] |
| Racemization Risk | Low to very low [3] | Low (with HOBt) [4] |
| Byproducts | Tetramethylurea (soluble) [3] | Diisopropylurea (soluble) [4] |
| Solvent Compatibility | DMF, DCM, NMP [5] | DMF, DCM, NMP [5] |
| Activation Temperature | Room temperature | Room temperature |
| Cost Considerations | Higher | More economical |
| Handling Considerations | Moderate skin sensitizer [3] | DIC moisture-sensitive; HOBt potential explosiveness when heated [4] |
Table 3: Application-Based Recommendations for this compound Coupling
| Synthetic Context | Recommended Reagent | Rationale | Optimization Tips |
|---|---|---|---|
| Standard Chain Assembly | HBTU | Faster coupling times; lower equivalents required [5] | Use 2.0 eq AA, 2.0 eq HBTU, 4.0 eq DIPEA in DMF |
| Sterically Hindered Couplings | DIC/HOBt | More efficient for difficult sequences [4] | Increase equivalents to 6.0:6.5:6.5 (AA:HOBt:DIC) |
| Minimizing Racemization | HBTU | Superior racemization suppression [3] | Add 1.0 eq HOBt (0.5 M in DMF) for extra protection [5] |
| Large-Scale Synthesis | DIC/HOBt | More economical for large-scale applications [4] | Consider slight excess of DIC to ensure complete activation |
| Environmentally Sensitive Sequences | HBTU | Reduced reaction time limits potential side reactions [5] | Ensure fresh DMF and strict inert atmosphere |
Incomplete Coupling (positive Kaiser/ninhydrin test after standard coupling time):
Elevated Racemization:
Slow Filtration During Washing:
Confirming successful incorporation of this compound and verifying the absence of racemization requires multiple analytical approaches:
Both HBTU and DIC/HOBt coupling systems provide effective methods for incorporating this compound into growing peptide chains, yet each offers distinct advantages depending on specific synthetic requirements. The HBTU protocol demonstrates superior efficiency with shorter coupling times and lower reagent equivalents, making it particularly valuable for standard peptide assembly and situations where minimizing racemization is paramount [5] [3]. The DIC/HOBt system offers an economical alternative with proven reliability, especially beneficial for large-scale syntheses and particularly effective for sterically challenging couplings [5] [4].
The orthogonal protection scheme provided by the Boc/Ofm combination remains indispensable for synthesizing complex aspartic acid-containing peptides, particularly those requiring selective side-chain deprotection or segment condensation strategies. When optimizing coupling protocols for specific applications, researchers should consider factors including sequence context, steric constraints, economic considerations, and final purity requirements. Through careful selection of coupling reagents and adherence to optimized protocols, researchers can achieve high-yielding, stereochemically pure incorporation of this compound in diverse peptide synthesis applications.
The deprotection of a Boc group by trifluoroacetic acid (TFA) is an acid-catalyzed hydrolysis that proceeds through a carbamic acid intermediate, which spontaneously decarboxylates to release the free amine [1] [2]. The mechanism involves three key steps:
The diagram below illustrates this process and a key side reaction for aspartic acid.
Diagram Title: Boc Deprotection Mechanism and Key Side Reaction for Asp
Diagram Notes:
The following table summarizes standard Boc deprotection conditions using TFA. The use of scavengers is critical to prevent side reactions, such as alkylation of amino acids like tryptophan or tyrosine by the tert-butyl cation [4] [3].
| Condition Component | Common Choices & Concentrations | Purpose & Notes |
|---|---|---|
| Acid | Trifluoroacetic acid (TFA), 25-100% (v/v) in DCM [5] | Provides acidic conditions for carbamate hydrolysis. |
| Scavengers | Anisole, p-cresol, p-thiocresol, dimethyl sulfide (DMS), thiophenol, water [4] | Traps tert-butyl cations and other reactive species to prevent alkylation of the peptide. Critical for residues like Cys, Met, and Trp [4]. |
| Solvent | Dichloromethane (DCM), TFA (neat) [5] [1] | Dissolves the protected peptide and reagents. |
| Temperature | Room temperature (0°C to 25°C) [5] [4] | Higher temperatures can increase the rate of deprotection but also risk side reactions like aspartimide formation [4]. |
| Time | 30 minutes to 12 hours [5] [4] | Depends on the peptide sequence and temperature. |
This is a general protocol for deprotecting a Boc group using TFA [5] [3].
For peptides synthesized on resin using Boc chemistry, the cleavage and final deprotection are a single step [4].
The table below summarizes the key chemical and application data for Boc-Asp(Ofm)-OH.
| Property | Details |
|---|---|
| Chemical Name | Boc-L-Aspartic acid α-fluoren-9-ylmethyl ester [1] [2] |
| CAS Number | 129046-87-3 or 117014-32-1 [1] [2] |
| Molecular Formula | C₂₃H₂₅NO₆ [2] |
| Molecular Weight | 411.4-411.5 g/mol [1] [2] |
| Appearance | Off-white to white powder [2] |
| Melting Point | 138-142 °C [1] |
| Primary Role | Side-chain protection for Aspartic Acid (Asp, D) [3] |
| Protection Scheme | Boc/Bzl for main chain and other side chains; OFm for Asp side chain [4] |
| Key Feature | Orthogonally removable with hydrazine, stable to TFA and HF [4] [3] |
| Main Application | Solid-phase synthesis of cyclic peptides (lactams) and complex architectures [4] [3] |
The this compound derivative is a cornerstone of orthogonal protection schemes in peptide synthesis, allowing for the independent and sequential deprotection of specific functional groups [5] [3].
The following diagram outlines a generalized protocol for solid-phase synthesis of a lactam-bridged cyclic peptide using the this compound building block.
This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) using Boc-Asp-Ofm (N-α-Boc-O-fluorenylmethyl-L-aspartic acid). This protected amino acid derivative is particularly valuable in acid-labile protection schemes and for the synthesis of complex peptides, including cyclic peptides and those requiring selective side-chain deprotection for further on-resin modifications [1] [2].
The this compound building block is a cornerstone in orthogonal protection strategies for peptide synthesis, especially within the Boc/Bzl/OFm protection scheme [2].
Boc): The tert-butyloxycarbonyl (Boc) group is a temporary protecting group removed under mild acidic conditions (e.g., 50% TFA in DCM) at each cycle to allow chain elongation [3] [4].OFm): The fluorenylmethyl (OFm) ester protects the aspartic acid side chain. It is a semi-permanent protecting group that is stable to the acidic conditions used for Boc removal but can be cleanly removed with a base, such as piperidine, without affecting other acid-labile side-chain protections [1].This orthogonality is critical for advanced applications, such as the synthesis of head-to-tail cyclic peptides, where the Asp side chain can be anchored to the resin, and the OFm group later removed to facilitate cyclization [2].
2.1. Reagents and Consumables
2.2. Equipment
The following workflow outlines the complete synthesis cycle, from initial resin preparation to final cleavage.
3.1. Resin Preparation and Linker Attachment
3.2. Coupling of this compound This step can be used to incorporate this compound at any position in the peptide chain. The table below summarizes two common coupling methods.
| Parameter | Method 1 (HBTU) | Method 2 (DIC) |
|---|---|---|
| Reagent Quantities | This compound (10 eq.), HBTU (10 eq.), DIPEA (20 eq.) in DMF [1] | This compound (10 eq.), DIC (10 eq.) in DCM, DMAP (0.1 eq.) as catalyst [1] |
| Reaction Time | 30-60 minutes [1] | 4 hours at room temperature [1] |
| Key Steps | Vortex or stir reaction mixture, wash with DMF/DCM post-coupling [1] | Vortex for 5 min after reagent addition, then stir with DMAP [1] |
3.3. Boc Deprotection Cycle After each coupling, the N-terminal Boc group must be removed to free the amine for the next coupling.
3.4. Final Cleavage and Global Deprotection Once the full sequence is assembled, the peptide is cleaved from the resin with simultaneous removal of all protecting groups.
| Parameter | Optimal Condition | Potential Issue & Solution |
|---|---|---|
| Boc Deprotection Efficiency | 50% TFA/DCM for 25 min achieves 100% removal [1]. | Incomplete deprotection leads to chain termination. Solution: Extend deprotection time or use a fresh acid batch. |
| Coupling Efficiency | Use a 10-fold excess of this compound and HBTU/DIC with active stirring [1]. | Low yield due to steric hindrance or aggregation. Solution: Double coupling, use more potent activators like HBTU, or elevate temperature. |
| Resin Esterification (Initial Linkage) | Use cesium salt of this compound for attachment to benzyl alcohol-type resins [2]. | High epimerization during initial attachment. Solution: The cesium salt method significantly reduces racemization [2]. |
| OFm Group Stability | Stable to TFA and HCl/dioxane used for Boc deprotection [1]. | Premature OFm cleavage. Solution: Ensure base (piperidine) is excluded from all steps until intentional OFm removal. |
The this compound strategy is the method of choice for preparing head-to-tail cyclic peptides in satisfactory yields with minimal purification [2]. The general strategy is:
The Boc (tert-butyloxycarbonyl) and OFm (9-fluorenylmethyl ester) protecting groups are used in tandem for the orthogonal solid-phase synthesis of peptides, a technique relevant for creating sensitive biosensor interfaces [1] [2].
The primary application of This compound is to allow for the specific incorporation of aspartic acid into a growing peptide chain while its side chain is protected. This prevents unwanted side reactions during synthesis. The OFm group can later be removed without affecting other protecting groups, which is especially valuable for synthes head-to-tail cyclic peptides or peptides on solid supports [1] [2].
The search results do not contain a full protocol for using This compound on a biosensor interface, but one study details an acid-modulated synthesis on Controlled Pore Glass (CPG) beads, a model system for oxide biosensor surfaces like SiO₂ or TiO₂ [2]. The workflow for assembling a peptide chain using Boc chemistry is summarized below.
In this workflow, This compound would be used in Step 3 when an aspartic acid residue needs to be added to the chain. Its OFm-protected side chain remains stable throughout all subsequent acidic deprotection steps (Step 2).
The table below summarizes the conditions and outcomes for the acid deprotection step, which is critical in Boc-based solid-phase peptide synthesis (SPPS), as reported in the study on CPG beads [2].
| Entry | Acid Used | Solvent | Time (min) | Average Boc Removal per Cycle * |
|---|---|---|---|---|
| 1 | 50% TFA | DCM | 5 | 93.9% |
| 2 | 50% TFA | DCM | 25 | 100% |
| 3 | 4 M HCl | Dioxane | 5 | 96.8% |
| 4 | 4 M HCl | Dioxane | 25 | 100% |
Note: Estimated from HPLC purity of a test peptide.
Aspartimide formation is a major side reaction during peptide synthesis, particularly in Fmoc-SPPS (Solid Phase Peptide Synthesis). It occurs when the side chain carbonyl of an aspartic acid (Asp) residue cyclizes, especially after repeated exposure to a base like piperidine used for Fmoc deprotection [1].
This ring closure creates a five-membered aspartimide ring, which can subsequently open to form a mixture of unwanted by-products. These can include the desired α-peptide, the unwanted β-peptide, and piperidides (if piperidine was the base), as well as racemized (D-aspartyl) products [1]. While some by-products are easy to separate, the β-aspartyl peptide and epimerized α-aspartyl peptide often have identical mass and very similar retention times to the target peptide, making them hard to detect and remove. This is a critical issue in manufacturing peptide-based Active Pharmaceutical Ingredients (APIs) [1].
The core strategy for preventing aspartimide formation involves using Asp building blocks with protecting groups that are more sterically hindered or chemically distinct than the traditional OtBu group. The following table compares several effective alternatives, including Boc-Asp-Ofm.
| Protecting Group / Building Block | Key Feature | Performance & Notes |
|---|---|---|
| This compound-OH [2] [3] | Aspartic acid protected with Boc on the alpha-amine and an acid-labile 9-fluorenylmethyl (Fm) ester on the side chain. | Appears in commercial catalogs as a building block. Specific performance data in comparative studies was not found in the search results. |
| Asp(CSY) [4] [5] | Uses a cyanosulfurylide group, masking the carboxylic acid with a stable C-C bond instead of a typical C-O ester. | Completely suppresses aspartimide formation even under harsh piperidine treatment. Deprotection uses NCS (N-chlorosuccinimide) under aqueous conditions [5]. |
| Asp(OBno) [1] | Features a bulky 5-butylnon-5-yl (Bno) ester. | Highly effective; reduces aspartimide formation to almost undetectable levels in Asp-Asn/Arg sequences and to only 0.1%/cycle in the challenging Asp-Gly sequence [1]. |
| Asp(OMpe) / Asp(OEpe) [4] | Bulky 3-methylpentyl (OMpe) or 3-ethylpentyl (OEpe) esters. | Offered as products to minimize aspartimide-related side-products. Performance is better than OtBu but less effective than OBno or CSY in head-to-head tests [1]. |
| Backbone Protection (e.g., Dmb, Tmb) [4] | Protects the amide nitrogen of the subsequent amino acid (e.g., Gly) with acid-labile groups like Dmb. | Prevents aspartimide formation by removing the reactive nitrogen. Often requires coupling as dipeptide building blocks (e.g., Fmoc-Dmb-Gly-OH), which can have lower coupling efficiency [4]. |
The workflow below summarizes the decision-making process for selecting a strategy.
Product Identification:
Handling and Storage:
Coupling and Cleavage:
Q1: Why is the Asp-Gly sequence so problematic? A1: The glycine residue has only a small hydrogen atom as its side chain, offering very little steric hindrance. This makes the backbone amide nitrogen much more nucleophilic and readily available to attack the aspartic acid side chain ester, facilitating cyclization and aspartimide formation [4] [1].
Q2: Are there any drawbacks to using these specialized building blocks? A2: Yes, there are trade-offs to consider:
Q3: Can I use additives to reduce aspartimide formation instead of changing the building block? A3: Yes, adding reagents like HOBt (1-Hydroxybenzotriazole) to the piperidine solution during Fmoc deprotection has been reported to reduce aspartimide formation. However, the literature indicates this approach does not completely suppress the problem and may be insufficient for highly sensitive sequences [5].
This molecule employs two orthogonal protecting groups for the aspartic acid side chain and backbone amine, which is crucial for complex peptide synthesis to prevent side reactions.
| Property | Specification |
|---|---|
| Chemical Formula | C₂₃H₂₅NO₆ [1] [2] [3] |
| Molecular Weight | 411.45 g/mol [1] [3] |
| CAS Number | 117014-32-1 [1] [2] [3] |
| Amino Acid | L-Aspartic acid [2] [3] |
| Alpha-Amine Protecting Group | tert-Butyloxycarbonyl (Boc) [4] |
| Side Chain Protecting Group | 9-Fluorenylmethyl (Fm or OFm) [1] [2] |
| Storage Condition | Sealed in dry, at room temperature or -20°C [2] [3] |
| Appearance | White to off-white powder [3] |
| Melting Point | 146-148°C [3] |
| Predicted Boiling Point | 620.8±55.0 °C [3] |
| Predicted Density | 1.251±0.06 g/cm³ [3] |
Role in Solid-Phase Peptide Synthesis (SPPS) : Boc-Asp(Ofm)-OH is primarily used in Boc-SPPS. The Boc group protects the alpha-amine and is removed with acid (e.g., TFA) before coupling the next amino acid [4]. The OFm group protects the beta-carboxylic acid on the aspartic acid side chain and is removed with a base (usually piperidine) at the end of the synthesis [4]. This orthogonality allows for precise chain elongation.
Mechanism of Boc Protection: The Boc group is installed using di-tert-butyl dicarbonate (Boc₂O). The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl of Boc₂O [5] [4]. The reaction can be catalyzed by various systems, including ionic liquids or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and can even be performed catalyst-free in water [5].
Incomplete Boc Deprotection: The Boc group is cleaved with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) [4] [6]. The mechanism involves protonation of the carbamate oxygen, leading to fragmentation and formation of a tert-butyl cation, CO₂, and the free amine [4].
Unexpected Side Reactions During Deprotection: The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic sites in your molecule, such as the indole ring of tryptophan or the thioether of methionine [4].
Low Solubility of Boc-Asp(Ofm)-OH: The compound is typically soluble in chlorinated solvents (DCM, chloroform), ethyl acetate, DMSO, and acetone [3].
Orthogonality with Fmoc Chemistry: The OFm group on the side chain is base-labile and is typically removed with piperidine, similar to the Fmoc group used for alpha-amine protection in the other major SPPS strategy [4]. Therefore, Boc-Asp(Ofm)-OH is not suitable for standard Fmoc-SPPS.
Here are answers to some common questions about using Boc-Asp-Ofm in peptide synthesis.
What is the primary advantage of using the OFm protecting group for the aspartic acid side chain? The p-nitrobenzyl (OFm) group is highly stable to strong acids like methanesulfonic acid-anisole [1]. This stability is key to preventing the aspartimide formation and subsequent α- to β-peptide bond rearrangement (Asp shift) that can occur with more labile protecting groups like benzyl (OBzl) [1] [2].
What is the main side reaction to avoid when synthesizing the this compound building block itself? The primary concern during the initial esterification of the OFm group to the aspartic acid side chain is epimerization (racemization). This can happen if the reaction conditions are not carefully controlled [3].
How can I minimize epimerization when preparing this compound? Research indicates that esterification via the cesium salt of Boc-Asp is an effective method. This approach significantly reduces epimerization compared to other techniques, making it the preferred method for scalable synthesis [3].
Besides synthesis, are there other steps where side reactions can occur? Yes, aspartimide formation can also be a significant issue during the repeated Fmoc deprotection steps in solid-phase peptide synthesis (SPPS). This is especially true if the deprotection reagent contains a strong base like DBU [2].
This guide helps you identify and resolve common issues associated with this compound.
| Problem | Root Cause | Recommended Solution |
|---|---|---|
| Aspartimide formation & α- to β-shift | Acid-labile side chain protection (e.g., OBzl, OtBu) | Use acid-stable p-nitrobenzyl (OFm) group for side chain protection [1]. |
| Epimerization during building block synthesis | Harsh esterification conditions | Use cesium salt method for esterification to minimize racemization [3]. |
| Aspartimide formation during Fmoc deprotection | Strong base in deprotection cocktail | Avoid DBU; use standard piperidine solutions. Add 1% formic acid to piperidine to suppress formation [2]. |
This protocol is adapted from a comparative study on cyclization strategies and is designed to minimize epimerization during the synthesis of the this compound building block [3].
This protocol outlines the final steps to cleave the peptide from the resin and remove all protecting groups, including the OFm group, to yield the free peptide [1].
The diagram below illustrates the key steps and decision points in the synthesis and application of this compound.
The table below summarizes the fundamental chemical and physical properties of this compound to help you identify and handle the material correctly.
| Property | Details |
|---|---|
| CAS Number | 117014-32-1 (primary); 129046-87-3 (also cited) [1] [2] [3] |
| IUPAC Name | (2S)-4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] [4] |
| Molecular Formula | C₂₃H₂₅NO₆ [1] [5] [4] |
| Molecular Weight | 411.45 g/mol [4] [2] [3] |
| Appearance | Off-white to white powder [5] |
| Melting Point | 138-142 °C [2] |
| Storage Condition | 2-8 °C, away from light [5] [2] |
Proper handling and storage are critical for maintaining the reagent's stability and performance. The following diagram outlines the key procedures based on manufacturer recommendations:
What is the typical purity of commercially available this compound? Commercial suppliers typically offer this compound with a minimum purity of 98%, as verified by HNMR and HPLC [5]. One supplier lists a product with 99% purity analyzed by TLC [2].
What safety precautions should I take when handling this compound? The compound has a warning GHS signal word. Its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [2]. Always refer to the Safety Data Sheet (SDS) for the specific batch you receive and wear appropriate personal protective equipment.
The search results confirm that this compound is a protected amino acid derivative used in peptide synthesis [4] [3] [6]. While specific data on coupling efficiency was not available, the provided synthetic routes indicate yields ranging from 81% to 88% for the synthesis of this compound itself [1].
For troubleshooting coupling reactions, the general principle is to ensure the integrity of your starting materials. Since this compound is an ester, it is susceptible to hydrolysis. Always ensure your compound is dry and free of acidic impurities before use in a coupling reaction.
| Question | Answer & Key Troubleshooting Steps | | :--- | :--- | | What is Boc-Asp-Ofm? | A protected aspartic acid derivative used in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects the amino group, and the Ofm (9-fluorenylmethyl) group protects the side-chain carboxylic acid [1] [2]. | | Why is chiral purity critical? | Reactions involving the carboxy group, such as esterification to a resin, carry a risk of racemization. This can lead to the formation of diastereomeric impurities that are challenging to separate [3]. | | How to monitor chiral purity? | Use a chiral HPLC or SFC method with a Chiral Stationary Phase (CSP). This is the most direct way to detect and quantify any racemization of your product [4] [3]. | | What are common HPLC peak issues? |
For a more detailed diagnosis, refer to the following table which maps common symptoms to their potential causes and solutions.
| Symptom | Potential Cause | Solution |
|---|---|---|
| Peak Tailing [5] [6] | Basic compounds interacting with acidic silanol groups on the silica column. | Use a high-purity (Type B) silica column; add 0.1% triethylamine (TEA) to mobile phase as a competing base; use a shielded or polar-embedded phase. |
| Split Peaks [6] | Blocked column inlet frit; sample solvent stronger than mobile phase; column void. | Backflush the column; dissolve sample in the starting mobile phase; replace the column. |
| Retention Time Shifts [6] | Mobile phase composition change; temperature fluctuation; leakage; insufficient column equilibration. | Prepare fresh mobile phase; use a column oven for stable temperature; check for system leaks; equilibrate with 10+ column volumes. |
| Pressure Too High [6] | Blocked capillary, frit (guard/analytical column), or contamination on column head. | Check and clean injector; replace guard column; backflush analytical column; replace column. |
| Pressure Fluctuation [6] | Air in pump; leaking pump seal or valve; particulates in pump head. | Purge pump; check and replace seals or valves. |
| Low Peak Recovery / Ghost Peaks [5] | Sample adsorption; carry-over from previous injection; co-elution with an unknown. | Flush injector and column with strong solvent; ensure sample is fully soluble; improve sample cleanup. |
The following diagram outlines a logical workflow for purifying and analyzing this compound, incorporating steps to prevent and diagnose common issues.
Workflow Details & Protocols:
Method Scoping & Column Selection
Mobile Phase Preparation
System Setup & Equilibration
Sample Preparation & Injection
Data Analysis, Purity Check & Troubleshooting
The table below summarizes the key identifiers and physical properties of this compound as found in chemical databases.
| Property | Description |
|---|---|
| Chemical Name | Boc-L-aspartic acid α-9-fluorenylmethyl ester; fluoren-9-ylmethyl N-tert-butyloxycarbonyl-L-aspartate [1] [2] |
| CAS Number | 129046-87-3 or 117014-32-1 [1] [2] [3] |
| Molecular Formula | C23H25NO6 [1] [2] [3] |
| Molecular Weight | 411.45 g/mol [1] |
| Appearance | Off-white to white powder [3] |
| Melting Point | 138-142 °C [1] |
| Storage | 2-8 °C, away from light [1] [3] |
A core stability concern for this compound is the acid-labile nature of the Boc protecting group [4].
The following diagram illustrates the acid-catalyzed deprotection mechanism of the Boc group and the role of scavengers.
Given the lack of specific data for this compound, here are general guidelines and frequently asked questions based on Boc chemistry.
What is the typical deprotection procedure for a Boc group? A common experimental procedure involves dissolving the Boc-protected compound in a mixture of trifluoroacetic acid (TFA) and water (e.g., 10:1 ratio) and stirring at room temperature for several hours. The reaction mixture is then concentrated, and residual TFA is removed by azeotroping with toluene [4].
How can I achieve selective deprotection in complex molecules? The Boc group's stability towards bases and nucleophiles makes it orthogonal to other common protecting groups. It can be used alongside:
Steric hindrance occurs when the large size of a protecting group or a molecule's structure physically blocks a reaction site, slowing down or preventing chemical reactions [1]. This is a common challenge in synthesizing complex molecules like peptides.
Here are specific issues and their solutions, compiled from recent literature and established protocols.
| Issue | Cause & Diagnosis | Solution & Optimization |
|---|---|---|
| Low Yield in Boc Protection of Hindered Amines [2] [3] | Cause: Bulky groups near amine hinder approach of Boc₂O. Diagnosis: Reaction stalls; starting material remains. | Solution 1: Use steric-shielding strategy with triisobutylaluminium (i-Bu₃Al) and trimethoxysilane. i-Bu₃Al activates hindered amide, trimethoxysilane blocks less hindered site, enabling Boc protection on congested NH [2]. Solution 2: Employ Boc₂O with DMAP catalyst. Catalytic DMAP (10 mol%) activates Boc₂O via more reactive Boc-DMAP complex, facilitating reaction with hindered nitrogen [4]. |
| Incomplete Removal of ivDde Protecting Group [5] | Cause: Standard conditions (e.g., 2% hydrazine) provide insufficient deprotection power. Diagnosis: HPLC shows mixed phases of protected and deprotected peptide. | Solution: Optimize deprotection conditions. Increase hydrazine concentration to 4% in DMF with 3 reaction iterations (3 minutes each). Ensure proper mixing (e.g., oscillating mixer). Always add zeolite before heating to prevent bumping [5]. |
| Side Reactions During Boc Deprotection [6] | Cause: Generated tert-butyl cations alkylate nucleophilic residues (e.g., Trp, Met). | Solution: Add nucleophilic scavengers (1-2% v/v) like thiophenol, anisole, or cresol to deprotection acid (TFA). Scavengers trap cationic intermediates, preventing alkylation side products [6]. |
| Lack of Orthogonality in Dual Protection [6] [4] | Cause: Overlapping stability ranges of two protecting groups on same nitrogen. | Solution: Leverage fully orthogonal protection schemes. Boc (acid-labile) is orthogonal to Fmoc (base-labile), Cbz (hydrogenolyzable), and Alloc (Pd-catalyzed removal). This allows selective removal of one group without affecting the other [6]. |
For complex synthetic challenges, advanced strategies leveraging steric hindrance can provide elegant solutions.
This procedure is adapted from a recent Synlett paper that introduces a novel technique for protecting sterically hindered sites.
This protocol was optimized using a Biotage Initiator+ Alstra synthesizer and is critical for efficient solid-phase peptide synthesis.
Troubleshooting Workflow for Sterically Hindered Protecting Groups
This workflow provides a logical pathway for diagnosing and addressing common issues.
The core challenge identified for synthesizing peptides using Boc-Asp-Ofm is achieving high yield and low epimerization (racemization) during the initial attachment (esterification) of the protected amino acid to the solid support [1].
Here are answers to specific technical questions your users might encounter.
A: Use the cesium salt method for the esterification reaction.
The table below summarizes key data from chemical suppliers to ensure proper material handling during synthesis [2] [3] [4].
| Property | Specification / Recommendation |
|---|---|
| CAS Number | 117014-32-1 [2] [3] [5] |
| Molecular Formula | C₂₃H₂₅NO₆ [2] [3] [5] |
| Molecular Weight | 411.45 g/mol [2] [3] [5] |
| Appearance | White to off-white powder [3] [4] |
| Optical Rotation | [α]D²⁰ = +26 ± 2° (C=1 in MeOH) [3] |
| Storage | Store at 2-8°C (or 0-8°C), protected from light [3] [4] |
| Purity | ≥ 99% (HPLC) [3] |
The following diagram outlines the optimized workflow for loading this compound onto a solid-phase resin, incorporating the cesium salt method to prevent epimerization.
The table below summarizes the fundamental identification and storage information for Boc-Asp-Ofm gathered from the search results.
| Property | Details |
|---|---|
| CAS Number | 117014-32-1 (most common) or 129046-87-3 [1] [2] [3] |
| Molecular Formula | C₂₃H₂₅NO₆ [1] [2] [3] |
| Molecular Weight | 411.45 g/mol [2] [3] |
| Appearance | Off-white to white powder [4] |
| Storage Temperature | -20°C [1] [3], 2-8°C [2] [4] |
| Other Storage Conditions | Desiccate, away from light [3] [4] |
Q1: What is the most critical aspect of storing this compound? Temperature control is paramount. The compound requires storage at low temperatures, with recommendations for either -20°C or a refrigerated 2-8°C [1] [2] [3]. Storing it in a desiccator at the recommended temperature is the best practice to maintain stability [3].
Q2: How should I handle this compound before use? The product is a solid powder. If the compound appears to have adhered to the cap or neck of the vial after shipping, gently shake the vial to make it fall to the bottom before opening to prevent loss and contamination [3].
Q3: What are the known solubility properties of this compound? It is reported to be soluble in a range of common organic solvents, including Chloroform (CHCl₃), Dichloromethane (DCM), Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone [3]. This information is crucial for planning synthesis reactions.
For a typical workflow when handling this compound in the lab, you can follow this procedure. Note that specific steps like weighing and reaction setup are standard organic chemistry practices.
The search results provide a solid foundation for basic storage but lack detailed experimental protocols, degradation profiles, or specific stability data under various conditions (e.g., pH, aqueous solutions). For critical research applications, you may need to:
The table below summarizes the key parameters for a standard HF cleavage procedure. The Ofm (fluorenylmethyl) group on the aspartic acid side chain is cleaved under the same strong acid conditions that release the peptide from the resin [1] [2].
| Parameter | Specification |
|---|---|
| Primary Reagent | Anhydrous Hydrogen Fluoride (HF) [1] |
| Typical Scale | 0.2 mmol peptide-resin [1] [2] |
| HF Volume | 10 mL [1] [2] |
| Reaction Temperature | 0°C to 5°C [1] [2] |
| Reaction Time | 30-60 minutes (up to 2 hours for peptides with Arg(Tos)) [1] [2] |
| Key Scavengers | For general peptides: p-Cresol and Dimethyl Sulfide (DMS). For peptides containing Cysteine: add p-Thiocresol [1] [2]. |
The general workflow for the cleavage and subsequent precipitation of the crude peptide is as follows:
Working with anhydrous HF is extremely dangerous and requires specialized equipment and strict safety protocols. Under no circumstances should HF be handled without proper training and equipment.
Here are solutions to some specific problems you might encounter during cleavage.
| Issue | Cause & Solution |
|---|---|
| Low Yield or Purity | Cause: Incomplete cleavage or side reactions. Solution: Ensure the resin is thoroughly dried before cleavage to prevent water from interfering. For difficult sequences, extend the reaction time to 2 hours [1]. |
| Side Reactions (Aspartimide Formation) | Cause: The aspartic acid side chain can cyclize, especially in Asp-Gly sequences. Solution: Perform the cleavage at a low temperature (5°C or lower) to minimize this side reaction [1] [2]. |
| Alkylation of Tryptophan | Cause: If your peptide also contains Trp, it can be alkylated by carbonium ions. Solution: Use anisole as a scavenger. Avoid thioanisole in HF cleavages, as its cation adducts can alkylate Trp [1] [2]. |
While HF is the most versatile method for Boc chemistry, Trifluoromethanesulfonic Acid (TFMSA) and Trimethylsilyl Triflate (TMSOTf) are alternatives. They are still extremely corrosive but do not require a specialized HF apparatus. Note that TFMSA does not efficiently remove the OcHx (cyclohexyl ester) protecting group [1] [2].
Unlike His(Dnp) or Trp(For), the Asp(Ofm) side-chain protecting group does not require special pre-cleavage treatment. It is removed during the main HF cleavage reaction alongside the other protecting groups [1] [2].
If your peptide contains Arg(Tos), the deprotection is slow. You may need to extend the cleavage time to up to 2 hours at 0-5°C to ensure complete reaction [1] [2].
The table below summarizes available data for Boc-Asp-OtBu and Boc-Asp-Ofm.
| Feature | Boc-Asp-OtBu | This compound |
|---|---|---|
| Full Chemical Name | (2S)-4-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid [1] | Information missing from search results |
| CAS Number | 1676-90-0 [1] or 34582-32-6 [2] | Information missing from search results |
| Molecular Formula | C₁₃H₂₃NO₆ [2] [1] | Information missing from search results |
| Molecular Weight | 289.4 g/mol [2] | Information missing from search results |
| Physical Form | White to off-white powder [1] | Information missing from search results |
| Storage | Desiccate at -20°C [2] [3] [1] | Information missing from search results |
| Key Application | Standard building block for Boc-SPPS and solution-phase synthesis [4] | Orthogonal protection for solid-phase cyclization [5] |
| Cleavage Conditions | Strong anhydrous acid (e.g., HF, TFMSA) [6] | Mild basic conditions (e.g., piperidine) [5] |
While quantitative data is limited, the search results provide context for how these protecting groups are used in practice.
Synthesis with Boc-Asp-OtBu: In solution-phase synthesis, Boc-Asp(OtBu)-OH can be coupled to amino acid esters using activating agents like Titanium Tetrachloride (TiCl₄) in pyridine. This method is reported to furnish dipeptides in high yields (e.g., 84%) while preserving stereochemical integrity and side-chain protecting groups like OtBu [4]. For Boc-Solid Phase Peptide Synthesis (Boc-SPPS), the peptide chain is built on a resin. After synthesis completion, the entire peptide is cleaved from the resin, and all protecting groups (including the Boc group and the OtBu side-chain) are removed simultaneously using strong anhydrous acids like anhydrous Hydrogen Fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) [6].
Specialized Application of this compound: One study directly compares cyclization strategies and highlights the value of this compound. Researchers encountered a problem: esterifying Boc-Asp-OtBu to benzyl alcohol-type resins for head-to-tail cyclization resulted in high epimerization (racemization). To solve this, they switched the protecting group to This compound. The fluorenylmethyl (OFm) ester can be cleaved with mild base (like piperidine) under conditions that do not affect the Boc group or the benzyl-type resin linkage. This orthogonality allowed them to perform the critical esterification step via the cesium salt of this compound, which solved the epimerization problem and became their method of choice for preparing cyclic head-to-tail peptides in satisfactory yields [5].
The orthogonal protection strategy using Boc and OFm can be visualized in the following workflow:
The most appropriate choice depends entirely on the synthetic goal. For linear sequences, Boc-Asp-OtBu is likely sufficient. For complex cyclic peptides, the orthogonal strategy enabled by This compound may be critical for success, despite it being less common.
| Supplier | Purity | Appearance | Molecular Weight | Storage Condition |
|---|---|---|---|---|
| Chem-Impex [1] | ≥ 99% (HPLC) | White powder | 411.5 | 0 - 8 °C |
| Watson International [2] | 98% min | Off-white to white powder | 411.5 | 2-8 °C, away from light |
| Biocrick [3] | Information Not Shown | Powder | 411.5 | Desiccate at -20°C |
A Certificate of Analysis (COA) is a crucial document that provides actual quality control test results for a specific batch of a product. Here is the typical process for obtaining one:
To objectively compare the purity of Boc-Asp-Ofm from different sources, you would typically rely on the following experimental protocols, with High-Performance Liquid Chromatography (HPLC) being the most critical:
The following diagram outlines the decision-making workflow for obtaining and verifying the quality of this compound.
Given the lack of publicly available comparative data, I suggest you take the following steps:
The Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) groups are two fundamental protecting groups used for the temporary protection of the alpha-amino group during solid-phase peptide synthesis (SPPS) [1] [2]. Their key difference lies in their removal conditions, which defines the two main SPPS strategies.
The table below summarizes their core characteristics:
| Feature | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
|---|---|---|
| Protection Type | Amino-group protection (forms a carbamate) [2] | Amino-group protection (forms a carbamate) [2] |
| Deprotection Agent | Strong acid, typically Trifluoroacetic Acid (TFA) [1] | Mild base, typically Piperidine [1] [2] |
| Stability | Stable to base, labile to acid [1] | Stable to acid, labile to base [2] |
| Orthogonal Partner | Often paired with benzyl (Bzl)-based side-chain protection [1] | Standard orthogonal partner is tert-butyl (tBu)-based side-chain protection [1] |
| Key Advantage | Established classical method. | Safer and simpler; milder deprotection conditions avoid repetitive strong acid exposure during synthesis [2]. |
| Key Disadvantage | Requires repetitive TFA deprotection and specialized equipment for final HF cleavage [1] [2]. | Limited information in search results. |
The Ofm group (9-fluorenylmethyl ester) is used to protect the side-chain beta-carboxyl group of aspartic acid (Asp) [3] [4]. Its key property is orthogonality to other common protecting groups.
OtBu), which is removed simultaneously with the final TFA cleavage from the resin [1] [2].The following diagram illustrates the orthogonal relationships and basic workflows for these two strategies.
While direct comparative data is unavailable, the search results provide insights to guide your choice.
| Aspect | This compound (Boc-SPPS) | Fmoc-Asp-OtBu (Fmoc-SPPS) |
|---|---|---|
| Typical Application | Classical synthesis; required for specific synthetic tactics like pseudopeptide libraries [4]. | Modern, widely adopted method for most standard peptide synthesis [1] [2]. |
| Deprotection Conditions | Harsh (TFA); can promote aspartimide formation, a common side reaction [1]. | Mild (Piperidine); generally reduces side reactions like aspartimide formation [1]. |
| Safety & Handling | Requires handling of strong acids and specialized HF cleavage apparatus [2]. | Generally considered safer and simpler due to mild base deprotection [2]. |
| Synthetic Flexibility | Ofm side-chain protection allows for selective on-resin deprotection for complex orthogonal strategies [1]. | OtBu is typically a permanent protecting group removed during final cleavage, offering less mid-chain manipulation flexibility [1]. |
The Boc/Ofm scheme is validated as part of a Boc/Bzl/Ofm protecting group combination for solid-phase peptide synthesis (SPPS). The key evidence for its orthogonality and performance comes from a study on synthesizing head-to-tail cyclic peptides [1].
The table below summarizes the experimental findings that validate this scheme:
| Protection Scheme | Synthetic Context | Key Findings & Validation Data | Identified Challenge | Validated Solution |
|---|---|---|---|---|
| Boc/Bzl/OFm (Includes Boc-Asp-Ofm) | Head-to-tail cyclic peptide synthesis on solid phase [1] | Became the method of choice, yielding products in satisfactory yields with minimal purification [1]. | High epimerization during initial esterification of this compound to benzyl alcohol-type resins[citation:].3 | Esterification via the cesium salt of this compound solved the epimerization problem[citation:].3 |
| Fmoc/tBu/OAI | Head-to-tail cyclic peptide synthesis on solid phase [1] | Practicable but inefficient when scaled-up [1]. | Information not specified in search results. | Information not specified in search results. |
Another study further confirms the orthogonality of the Ofm group, showing that it remains stable under acidic conditions (1M TMSOTf-thioanisole in TFA at 0°C) used in Boc chemistry, while being removable by anhydrous HF [2].
The validation of the this compound protection is tied to a specific and critical step in solid-phase synthesis: the initial attachment of the amino acid to the resin.
This workflow illustrates the key steps and logical relationship in the experimental validation:
Boc-Asp(Ofm)-OH is a protected aspartic acid derivative used in Solid-Phase Peptide Synthesis (SPPS), specifically with the acid-labile tert-butyloxycarbonyl (Boc) protecting group strategy [1].
| Property | Description |
|---|---|
| CAS Number | 117014-32-1 [2] [3] |
| Molecular Formula | C₂₃H₂₅NO₆ [2] [3] |
| Molecular Weight | 411.5 g/mol [2] [3] |
| Appearance | Off-white to white powder [3] |
| Purity | ≥ 98% [3] |
| Storage | Desiccate at -20°C or 2-8°C, away from light [2] [3] |
One research paper details an "acid-modulated" SPPS protocol using Boc chemistry on controlled pore glass (CPG) and flat silica surfaces, which included Boc-Asp(Ofm)-OH as one of the building blocks [1]. The workflow can be summarized as follows:
Key Steps Explained [1]:
HPLC-MS is a powerful technique for monitoring peptide synthesis because it combines the separation power of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of Mass Spectrometry (MS) [4].
While the provided information outlines the use of Boc-Asp(Ofm)-OH, a direct performance comparison with other protecting groups is not possible based on the search results.
To build a comprehensive comparison guide, you may need to consult more specialized sources. Here are a few suggestions: